1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one
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Overview
Description
1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one is a heterocyclic organic compound featuring a thiazole ring Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one typically involves the formation of the thiazole ring followed by the introduction of the aminomethyl group. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate thioamide, which cyclizes to form the thiazole ring.
Industrial Production Methods: Industrial production of thiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the desired product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles like amines or thiols are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.
Scientific Research Applications
1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial, antifungal, and antiviral properties.
Medicine: Research focuses on its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: It is used in the development of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit microbial enzymes, leading to antimicrobial effects. The aminomethyl group can enhance binding affinity to biological targets, increasing the compound’s efficacy.
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness: 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one is unique due to its specific aminomethyl substitution, which can enhance its biological activity and selectivity. This makes it a valuable compound for developing new therapeutic agents and industrial applications.
Properties
Molecular Formula |
C6H8N2OS |
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Molecular Weight |
156.21 g/mol |
IUPAC Name |
1-[2-(aminomethyl)-1,3-thiazol-4-yl]ethanone |
InChI |
InChI=1S/C6H8N2OS/c1-4(9)5-3-10-6(2-7)8-5/h3H,2,7H2,1H3 |
InChI Key |
CNJFHGYGOBIRRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CSC(=N1)CN |
Origin of Product |
United States |
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